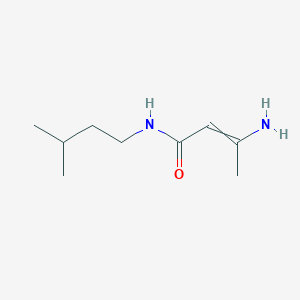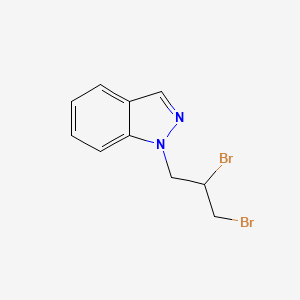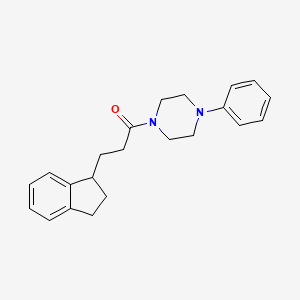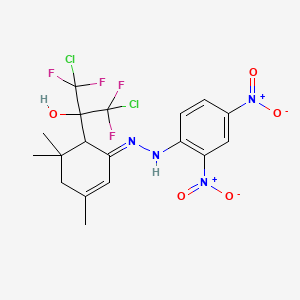
2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone is a complex organic compound that features a cyclohexenone core substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone typically involves multiple steps:
Formation of the cyclohexenone core: This can be achieved through the aldol condensation of appropriate precursors.
Introduction of the dichloro-hydroxy-tetrafluoropropyl group: This step may involve halogenation and subsequent hydroxylation and fluorination reactions.
Attachment of the dinitrophenylhydrazone moiety: This is usually done through a condensation reaction between the cyclohexenone derivative and 2,4-dinitrophenylhydrazine under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the production of advanced materials or as a catalyst in certain chemical processes.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. For example, in a biochemical context, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Cyclohexen-1-one derivatives: Compounds with similar cyclohexenone cores but different substituents.
Dinitrophenylhydrazones: Compounds with the dinitrophenylhydrazone moiety attached to different core structures.
Uniqueness
The uniqueness of 2-Cyclohexen-1-one, 6-(1,3-dichloro-2-hydroxy-1,1,3,3-tetrafluoropropyl)-3,5,5-trimethyl-, 2,4-dinitrophenylhydrazone lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
101564-49-2 |
|---|---|
Molekularformel |
C18H18Cl2F4N4O5 |
Molekulargewicht |
517.3 g/mol |
IUPAC-Name |
1,3-dichloro-2-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-4,6,6-trimethylcyclohex-3-en-1-yl]-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C18H18Cl2F4N4O5/c1-9-6-12(26-25-11-5-4-10(27(30)31)7-13(11)28(32)33)14(15(2,3)8-9)16(29,17(19,21)22)18(20,23)24/h4-7,14,25,29H,8H2,1-3H3/b26-12+ |
InChI-Schlüssel |
RLVXDYCOAVWVHI-RPPGKUMJSA-N |
Isomerische SMILES |
CC1=C/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Kanonische SMILES |
CC1=CC(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(C(C1)(C)C)C(C(F)(F)Cl)(C(F)(F)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


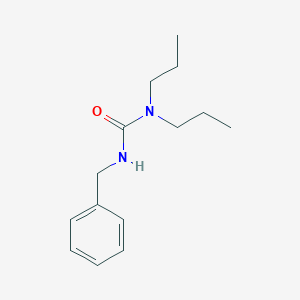
![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
![2,3-Dichloro-N-[4-(ethoxymethoxy)phenyl]aniline](/img/structure/B14327589.png)
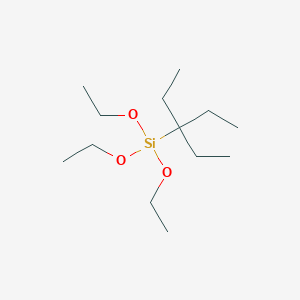
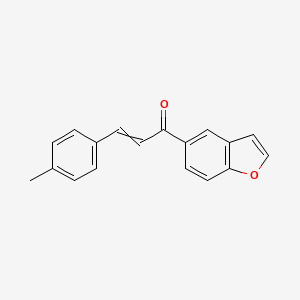
![12-[(Oxan-2-yl)oxy]dodecanal](/img/structure/B14327601.png)

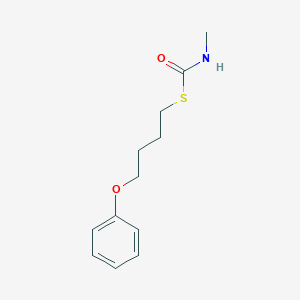
![4-Ethoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14327618.png)
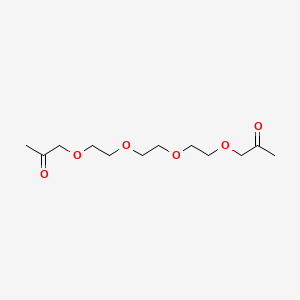
![[1,1'-Biphenyl]-4-yl (phenylsulfanyl)acetate](/img/structure/B14327626.png)
